molecular formula C15H12BrN3O B4898743 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone)

4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone)

Cat. No. B4898743
M. Wt: 330.18 g/mol
InChI Key: URONRAWZUCKMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone), also known as BMID-PH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. BMID-PH is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) has been used as a starting material for the synthesis of other compounds with potential pharmacological activities.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) is not fully understood. However, it has been proposed that 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) may inhibit the activity of certain enzymes that are involved in the inflammatory response. 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The fluorescent properties of 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) are due to the presence of a phenylhydrazone group, which can bind to metal ions and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. The fluorescent properties of 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) have been used to detect metal ions in biological samples, such as blood serum and urine.

Advantages and Limitations for Lab Experiments

4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to the use of 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone). It is not very water-soluble, which can limit its use in certain experiments. Additionally, the fluorescent properties of 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) can be affected by the presence of other molecules in biological samples, which can lead to false positives or false negatives.

Future Directions

There are several future directions for research on 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone). One area of interest is the development of new derivatives of 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) with improved pharmacological activities. Another area of interest is the use of 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) as a fluorescent probe for detecting metal ions in living cells. Additionally, 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) could be used as a starting material for the synthesis of other compounds with potential pharmacological activities. Finally, further studies are needed to fully understand the mechanism of action of 4-bromo-5-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) and its potential applications in scientific research.

properties

IUPAC Name

4-bromo-5-methyl-3-phenyldiazenyl-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-9-7-8-11-12(13(9)16)14(15(20)17-11)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URONRAWZUCKMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=CC=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-4-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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